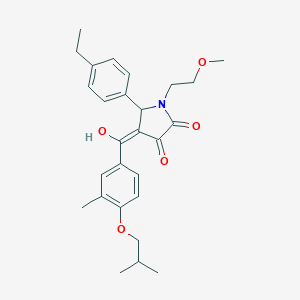
5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as EHP-101, is a novel compound that has shown potential as a therapeutic agent for various diseases. It belongs to the class of compounds known as pyrrolones and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of EHP-101 is not fully understood. However, it has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and neuronal function. EHP-101 has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects.
Biochemical and Physiological Effects:
EHP-101 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. EHP-101 has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. Additionally, EHP-101 has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
実験室実験の利点と制限
One of the advantages of EHP-101 is its ability to modulate the endocannabinoid system, which is involved in regulating various physiological processes. Additionally, EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of EHP-101 is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of EHP-101. One potential direction is the development of EHP-101 as a therapeutic agent for multiple sclerosis, Huntington's disease, and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of EHP-101 and to identify its potential side effects. Furthermore, the synthesis of EHP-101 can be optimized to make it more accessible to researchers and clinicians. Overall, EHP-101 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for various diseases.
合成法
The synthesis of EHP-101 involves the reaction of 4-ethylphenyl hydrazine with 4-isobutoxy-3-methylbenzoyl chloride to form the intermediate product, which is then reacted with 2-methoxyethyl acetoacetate and hydrochloric acid to yield the final product. The synthesis of EHP-101 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
EHP-101 has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, Huntington's disease, and chronic pain. EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of these diseases.
特性
製品名 |
5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C27H33NO5 |
分子量 |
451.6 g/mol |
IUPAC名 |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33NO5/c1-6-19-7-9-20(10-8-19)24-23(26(30)27(31)28(24)13-14-32-5)25(29)21-11-12-22(18(4)15-21)33-16-17(2)3/h7-12,15,17,24,29H,6,13-14,16H2,1-5H3/b25-23+ |
InChIキー |
ZIXYYUQYZIEQAA-WJTDDFOZSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCOC |
SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCOC |
正規SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)

![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[2-(allyloxy)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B267633.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)
![N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide](/img/structure/B267642.png)
![4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267643.png)
![2-phenoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B267645.png)
![2,2-dimethyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267646.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B267647.png)
